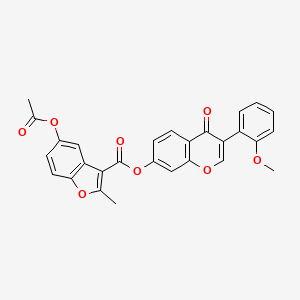
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-acetoxy-2-methylbenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-acetoxy-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C28H20O8 and its molecular weight is 484.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-acetoxy-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.
- Molecular Formula : C28H20O8
- Molar Mass : 484.45 g/mol
- CAS Number : 610758-35-5
| Property | Value |
|---|---|
| Molecular Formula | C28H20O8 |
| Molar Mass | 484.45 g/mol |
| CAS Number | 610758-35-5 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzofuran derivatives have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. Specifically, compounds structurally related to the target compound have demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. These compounds induce apoptosis and inhibit cell proliferation through various mechanisms, such as modulation of signaling pathways involved in cell survival and apoptosis .
Case Study: Anticancer Effects
In a notable study, a related benzofuran derivative was tested against hepatocellular carcinoma (HCC) cell lines. The results indicated that treatment significantly suppressed cell viability and migration, with IC50 values indicating effective concentrations for therapeutic action . The study reported downregulation of integrin α7 and associated signaling pathways (FAK/AKT), critical in cancer metastasis.
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has also been documented. Compounds similar to the target compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Summary of Biological Activities
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8/c1-15-26(21-12-17(35-16(2)29)9-11-24(21)34-15)28(31)36-18-8-10-20-25(13-18)33-14-22(27(20)30)19-6-4-5-7-23(19)32-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXXOOAJLSPPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














